Product packaging for Menthyl valerate(Cat. No.:)

Menthyl valerate

Cat. No.: B13807449
M. Wt: 240.38 g/mol
InChI Key: LCJPVSLESAPYMK-UHFFFAOYSA-N
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Description

Menthyl valerate (CAS 89-47-4) is an ester compound formed from menthol and valeric acid, classified as a menthane monoterpenoid . This research-grade chemical is a transparent, colorless to pale yellow liquid with a characteristic mild, sweet, and fruity odor with mentholic and valerian undertones . It is practically insoluble in water and has a molecular formula of C 15 H 28 O 2 and a molecular weight of 240.38 g/mol . This compound serves as a valuable standard and tool in various research fields. In flavor and fragrance research , it is used to study its sensory properties and its role as a potential biomarker in plants like peppermint and orange mint . Its pleasant aroma profile makes it a subject of interest for developing and analyzing consumer products such as perfumes, colognes, and confectionery . In pharmaceutical and biological research , this compound is investigated for its potential calming and antiemetic (anti-nausea) effects. Studies suggest its mechanism of action may involve the stimulation of sensory receptors in the oral mucosa, leading to the release of endogenous compounds like endorphins and enkephalins, which have natural calming properties . It may also induce mild vasodilation through the release of nitric oxide . This product is designated for Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, using personal protective equipment and ensuring good ventilation to avoid irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B13807449 Menthyl valerate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) pentanoate

InChI

InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3

InChI Key

LCJPVSLESAPYMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Menthyl Valerate

Classical and Contemporary Esterification Routes to Menthyl Valerate (B167501)

The synthesis of menthyl valerate is predominantly achieved through the esterification of menthol (B31143) with valeric acid or its derivatives. This can be accomplished via several methods, including traditional acid catalysis and more modern palladium-catalyzed approaches.

Acid-Catalyzed Esterification Processes

The conventional method for producing this compound involves the direct esterification of l-menthol (B7771125) with isovaleric acid. chemdad.comchemicalbook.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and requires heating the mixture. chemdad.comchemicalbook.com For instance, heating a mixture of l-menthol and isovaleric acid at 100–110°C in the presence of trace amounts of concentrated H₂SO₄ is a common protocol. chemdad.comchemicalbook.com An alternative acid catalyst, p-toluenesulfonic acid, has also been employed effectively. researchgate.net The large-scale production of validol, a preparation containing this compound, has historically relied on the esterification of isovaleric acid with menthol using concentrated sulfuric acid as the catalyst. researchgate.netresearchgate.net

Palladium-Catalyzed Hydrocarboxylation Approaches

Palladium-catalyzed reactions offer a more contemporary route to esters like this compound. These methods often involve the hydrocarboxylation or hydroesterification of unsaturated compounds. nih.gov For example, this compound can be synthesized by the reaction of isobutylene (B52900) with carbon monoxide and menthol. researchgate.netgoogle.com This process utilizes a palladium-based catalytic system. One such system involves PdCl₂(PPh₃)₂-PPh₃ in a dioxane or p-xylene (B151628) solvent. researchgate.netresearchgate.net An improved method utilizes a catalytic system of Pd(OAc)₂:PPh₃:n-CH₃C₆H₄SO₃H at a molar ratio of 1:(6-8):(2-6). This reaction is conducted in p-xylene at 90-100°C under a synthesis gas (CO:H₂ 1:1) pressure of 9-30 atm. google.com This specific palladium-catalyzed approach has been shown to improve the synthesis of this compound. google.com Research has also explored the use of Pd/C as a heterogeneous catalyst for the hydrocarboxylation of alkynes, using oxalic acid as a CO source, to produce α,β-unsaturated acids. rsc.org While not directly synthesizing this compound, this demonstrates the versatility of palladium catalysis in carboxylation reactions. rsc.org

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalytic System Reactants Solvent Conditions Product Yield Reference
Concentrated H₂SO₄ l-menthol, isovaleric acid None 100-110°C Not specified chemdad.comchemicalbook.com
PdCl₂(PPh₃)₂-PPh₃ Isobutylene, CO, menthol Dioxane or p-xylene 130°C, 44 atm 62% (for methyl ester) google.com
Pd(OAc)₂:PPh₃:n-CH₃C₆H₄SO₃H Isobutylene, CO, H₂, menthol p-xylene 90-100°C, 9-30 atm Up to 99.3% google.com
p-toluenesulfonic acid (Microwave) Isovaleric acid, l-menthol None 560 W, 12 min 89% researchgate.net

Advanced Synthetic Strategies for this compound and Related Esters

Innovations in synthetic chemistry have led to the development of more efficient and environmentally benign methods for producing esters like this compound. These include biocatalytic synthesis, the application of green chemistry principles, and microwave-assisted techniques.

Biocatalytic Synthesis via Enzymatic Esterification

Enzymatic esterification presents a green alternative for the synthesis of flavor esters such as this compound. Lipases are commonly employed as biocatalysts for these reactions due to their high stereoselectivity and ability to function in non-aqueous media. acs.orgnih.gov The synthesis of pentyl valerate has been achieved using Candida rugosa lipase (B570770) (CRL) immobilized in microemulsion-based organogels, with a conversion of approximately 99%. nih.gov For the resolution of dl-menthol, Candida rugosa lipase has been identified as an effective catalyst for the esterification with valeric acid in cyclohexane (B81311). acs.orgacs.orgnih.gov Immobilizing the lipase on carriers like DEAE-Sephadex A-25 has been shown to enhance its operational stability, retaining over 85% of its activity after 34 days of repeated use. acs.orgacs.orgnih.gov The choice of acyl donor and the water content of the immobilized lipase are critical factors influencing the conversion rate. acs.orgnih.gov

Application of Green Chemistry Principles in this compound Production

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. researchgate.net Biocatalysis, as discussed above, is a prime example of a green synthetic method. acs.org Additionally, microwave-assisted synthesis is considered a green technique as it often leads to shorter reaction times, reduced energy consumption, and minimal byproduct formation. researchgate.netresearchgate.nettsijournals.com The use of solvent-free reaction conditions, as seen in some microwave-assisted and enzymatic esterifications, further aligns with green chemistry principles by eliminating the need for potentially harmful organic solvents. nih.govresearchgate.net The development of catalytic systems that can be recycled, such as some palladium catalysts, also contributes to a more sustainable process. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of this compound. smolecule.com This technique can drastically reduce reaction times and improve yields compared to conventional heating methods. researchgate.nettsijournals.com For the acid-catalyzed esterification of isovaleric acid with l-menthol, microwave irradiation has been shown to be effective. researchgate.netresearchgate.net

One study investigated the optimal conditions for this reaction using different acid catalysts under microwave irradiation. With concentrated H₂SO₄, an optimal irradiation power of 560 W for 2 minutes resulted in a 59% yield of this compound. researchgate.net When p-toluenesulfonic acid was used as the catalyst, the optimal conditions were a microwave power of 560 W for 12 minutes, which led to a significantly higher yield of 89%. researchgate.net These findings highlight the potential of microwave-assisted synthesis to enhance the efficiency of this compound production. researchgate.net

Table 2: Microwave-Assisted Synthesis of this compound

Catalyst Microwave Power (W) Irradiation Time (min) Molar Ratio (Acid:Menthol:Catalyst) Yield (%) Reference
H₂SO₄ 560 2 1:1:4.8x10⁻⁵ 59 researchgate.net
p-toluenesulfonic acid 560 12 1:1.2:8.51x10⁻⁵ 89 researchgate.net

Stereochemical Control and Asymmetric Synthesis Involving Menthyl Moieties

The stereogenic centers present in the menthyl group of this compound make it a valuable component in the field of asymmetric synthesis. Its derivatives can be used to direct the stereochemical outcome of reactions, enabling the synthesis of specific enantiomers or diastereomers of target molecules.

Menthyl Esters as Chiral Auxiliaries in Asymmetric Synthesis

Menthyl esters, including by extension this compound, serve as effective chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific configuration. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. nih.govminia.edu.eg The bulky and stereochemically defined structure of the menthyl group can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thus leading to a high degree of stereoselectivity. nih.gov

This principle has been applied in various synthetic contexts. For instance, menthyl esters have been utilized in the asymmetric synthesis of α-amino acids. By attaching the menthyl group to a glycine (B1666218) derivative, subsequent alkylation reactions can proceed with high diastereoselectivity, ultimately yielding enantiomerically enriched amino acids after cleavage of the auxiliary. tcichemicals.commdpi.comrsc.org For example, the nickel(II) complex of a Schiff base derived from a chiral auxiliary and glycine can be alkylated to produce α-amino acids with high optical purity. tcichemicals.commdpi.com

The effectiveness of menthyl-derived auxiliaries is also evident in cycloaddition and cyclization reactions. In an early example, (−)-8-phenylmenthol, a derivative of menthol, was used as a chiral auxiliary in an asymmetric Diels-Alder reaction, demonstrating that the auxiliary can effectively block one face of the dienophile. nih.gov Similarly, menthyl esters of β-keto acids have been used as precursors in manganese(III)-mediated radical cyclization reactions, yielding cyclized products with a high degree of diastereomeric excess (dr > 99:1 in some cases). researchgate.net

The diastereoselectivity achieved in such reactions is highly dependent on the specific substrate, reagents, and reaction conditions. Below is a representative table illustrating the diastereoselectivity that can be achieved in asymmetric reactions using chiral auxiliaries similar to menthyl esters.

Reaction TypeSubstrate/Auxiliary SystemElectrophile/ReagentDiastereomeric Ratio (syn:anti or R:S)Reference
Grignard AdditionN-Boc-N,O-isopropylidene-α-methylserinalPhenylmagnesium bromide2:98 unirioja.es
Aza-Reformatsky ReactionN-tert-butylsulfinyl imineMethyl bromoacetate>90% de beilstein-journals.org
AlkylationPseudoephenamine Alaninamide PivaldimineAlkyl HalidesHigh (specific ratios vary) harvard.edu
Radical CyclizationMenthyl β-keto esterMn(OAc)₃>99:1 researchgate.net

Enantioselective Synthesis and Diastereomeric Resolution Techniques

The synthesis of a single enantiomer of this compound or the separation of its diastereomers is a key challenge in producing stereochemically pure compounds. This can be achieved either through enantioselective synthesis, where one enantiomer is preferentially formed, or through the resolution of a racemic or diastereomeric mixture. minia.edu.eg

Enzymatic methods have shown great promise for enantioselective synthesis. Lipases, for example, can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture of menthol or its esters. researchgate.netusm.edu Recombinant lipase from Candida rugosa has been used for the enantioselective hydrolysis of racemic menthyl benzoate, yielding optically pure L-(−)-menthol with an enantiomeric excess (ee) of over 99%. researchgate.netusm.edu This approach could theoretically be adapted for the kinetic resolution of this compound.

A common and powerful method for separating diastereomers is chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.netbeilstein-journals.orgresearchgate.net Since diastereomers have different physical properties, they can often be separated using standard chromatographic techniques. minia.edu.eg For instance, the diastereomeric esters formed by reacting a racemic acid with L-(−)-menthol can be separated on a chiral column. researchgate.netbeilstein-journals.orgresearchgate.net The choice of column and mobile phase is critical for achieving good separation.

The following table presents typical conditions for the HPLC separation of diastereomeric menthyl esters, demonstrating the feasibility of this resolution technique.

Compound TypeColumnMobile PhaseFlow RateTemperatureDetectionRetention Times (min)Reference
Menthyl Ester Diastereomers (Glutamate Analog Precursor)CHIRALFLASH IC (30 x 100 mm)EtOH/hexane 65:3520 mL/min25 °C254 nm7.0 and 11.5 beilstein-journals.orgresearchgate.net
Menthyl Ester Diastereomers (Glutamate Analog Precursor)CHIRALPAK IC (4.6 x 250 mm)EtOH/hexane 1:191 mL/min40 °C254 nm9.6 and 11.8 researchgate.netbeilstein-journals.org
Fenvalerate Diastereomers (as l-menthyl esters)Silica (B1680970) ColumnNot specifiedNot specifiedNot specifiedNot specifiedSeparation achieved researchgate.net

Process Design and Optimization in this compound Synthesis

The industrial synthesis of this compound requires robust and efficient process design to maximize yield, minimize costs, and ensure product quality. Key strategies include the statistical optimization of reaction parameters and the use of advanced reactor configurations like reactive distillation.

Application of Response Surface Methodology in Reaction Optimization

Response Surface Methodology (RSM) is a powerful statistical tool used for optimizing complex processes. researchgate.netchemrevlett.comd-nb.infotandfonline.com It employs a collection of mathematical and statistical techniques to model and analyze problems where a response of interest is influenced by several variables. mathsjournal.com The goal is to optimize this response. tandfonline.com For the synthesis of this compound, which is an esterification reaction, key parameters affecting the yield typically include reaction temperature, reaction time, molar ratio of reactants (menthol to valeric acid or its derivative), and catalyst concentration. nih.govd-nb.infoscielo.br

RSM allows for the simultaneous study of the effects of these variables and their interactions, which is more efficient than traditional one-factor-at-a-time experimentation. mathsjournal.com A central composite design (CCD) or Box-Behnken design (BBD) is often used to generate a set of experiments. researchgate.netchemrevlett.comd-nb.info The experimental data is then fitted to a polynomial equation to create a model that describes the relationship between the variables and the response (e.g., yield). tandfonline.com

For example, in the enzymatic synthesis of menthyl butyrate, RSM was used to optimize temperature, incubation time, enzyme amount, and substrate molar ratio, achieving a yield of 99.3%. nih.gov Similarly, for the synthesis of isoamyl isovalerate, RSM helped determine the optimal conditions for alcohol/acid molar ratio, reaction time, and catalyst amount, resulting in a 97.5% yield. scielo.brresearchgate.net These studies demonstrate the high effectiveness of RSM in optimizing esterification reactions.

The table below shows a typical set of parameters and their ranges that would be investigated using RSM for the synthesis of an ester like this compound.

Parameter (Variable)SymbolLow Level (-1)Central Level (0)High Level (+1)Reference Example
Temperature (°C)A405060Menthyl Butyrate Synthesis nih.gov
Reaction Time (h)B102030Menthyl Butyrate Synthesis nih.gov
Catalyst Amount (% w/w)C1.610.018.4Methyl Ester Synthesis researchgate.net
Molar Ratio (Alcohol:Acid/Anhydride)D1:12:13:1Menthyl Butyrate Synthesis nih.gov

Reactive Distillation Design for Esterification Processes

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. acs.orgresearchgate.netairitilibrary.comresearchgate.netacs.org This technique is particularly well-suited for equilibrium-limited reactions like esterification. airitilibrary.comresearchgate.netfigshare.com By continuously removing one or more of the products (typically water) from the reaction zone, the chemical equilibrium is shifted towards the product side, leading to higher conversion rates and potentially purer products. acs.orgresearchgate.net

In the context of producing valerate esters, such as methyl valerate, reactive distillation has been shown to be a highly effective technology. airitilibrary.comresearchgate.netacs.orgntnu.no A reactive distillation column for this purpose would typically consist of a rectifying section, a reactive section where the esterification takes place in the presence of a catalyst (often a solid acid catalyst), and sometimes a stripping section. figshare.comntnu.no The reactants (e.g., menthol and valeric acid) are fed into the column, and the products (this compound and water) are separated based on their boiling points.

Studies on methyl valerate production have demonstrated that a reactive distillation process can overcome the equilibrium limitations of the esterification reaction. airitilibrary.comresearchgate.netacs.orgntnu.no In some designs, there is no bottom outlet from the reactive distillation column; instead, both the ester and water are removed from the top as distillate and then separated in a subsequent decanter and strippers. airitilibrary.comresearchgate.netfigshare.com Furthermore, advanced designs like thermally coupled reactive distillation can offer significant energy savings (up to 30%) compared to conventional configurations by minimizing remixing effects. airitilibrary.comresearchgate.netacs.org

Key design parameters for a reactive distillation process for this compound would include the number of reactive and separation stages, the type and loading of the catalyst, the reflux ratio, and the feed locations.

Process ParameterTypical Value/ConditionPurpose/SignificanceReference Example
ReactionEsterification of Valeric AcidForms the desired ester product.Methyl Valerate Synthesis airitilibrary.comresearchgate.net
CatalystSolid Acid Catalyst (e.g., Sulfated Iron Oxide)Increases the rate of the esterification reaction.Trivalerin Synthesis acs.orgresearchgate.net
Number of Reactive Stages7Provides sufficient residence time for the reaction to occur.Methyl Valerate Synthesis ntnu.no
Number of Rectifying Stages5Separates the more volatile components (water, ester) from unreacted alcohol.Methyl Valerate Synthesis ntnu.no
Operating PressureAtmospheric or slight vacuumInfluences boiling points and reaction equilibrium.General Esterification google.com
Product RemovalDistillate (Vapor)Shifts equilibrium to favor product formation.Methyl Valerate Synthesis researchgate.netfigshare.com

Analytical Chemistry and Advanced Characterization of Menthyl Valerate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Menthyl valerate (B167501), enabling its separation from related compounds and quantification in various matrices. Gas chromatography is the most direct approach, while high-performance liquid chromatography and planar chromatography methods developed for similar ester systems are also applicable.

Gas Chromatography (GC) Methodologies for Menthyl Valerate Analysis

Gas chromatography (GC), particularly with flame-ionization detection (FID), is a well-established and validated method for the determination of this compound, often referred to as menthyl isovalerate in analytical literature. researchgate.netresearchgate.net Methodologies have been developed for its analysis in pharmaceutical preparations where it is often found in combination with menthol (B31143). researchgate.net

Successful separation is typically achieved on capillary columns. For instance, a HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness) has been used to completely separate this compound from menthol and an internal standard like n-octanol. researchgate.netresearchgate.net In one such method, the retention time for Menthyl isovalerate was observed in the range of 8.4-8.8 minutes. researchgate.netresearchgate.net Another method employed a metal column (2 m x 3 mm) packed with chromosorb W coated with polyethylene glycol adipate (B1204190) (PEGA), operating at a column temperature of 140°C. google.com The reliability of GC methods is confirmed through validation for parameters such as selectivity, linearity, precision, and accuracy. researchgate.net The Kovats retention index, a standardized measure, is reported as 1499 on a standard non-polar column. nih.gov

Table 1: GC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column HP-FFAP fused silica capillaryMetal column with Chromosorb W nozzle
Stationary Phase Nitroterephthalic acid modified polyethylene glycol10% Polyethylene glycol adipate (PEGA) with 3% H₃PO₄
Dimensions 30 m x 0.53 mm i.d., 1 µm film thickness2 m x 3 mm
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Column Temperature Not specified, but separation achieved140°C
Carrier Gas Not specifiedHelium (50 ml/min)
Retention Time 8.4-8.8 minNot specified
Internal Standard n-OctanolInternal standard method used
Source(s) researchgate.netresearchgate.net google.com

High-Performance Liquid Chromatography (HPLC) for Related Ester Systems

While specific HPLC methods for this compound are not extensively detailed, methods for related systems, such as other terpene esters and valerate esters, establish the viability of this technique. frontiersin.orgnih.govbasicmedicalkey.comresearchgate.net this compound lacks a strong chromophore, making UV detection challenging unless performed at low wavelengths (e.g., 220 nm). researchgate.netnih.gov Therefore, a universal detector like a Refractive Index (RI) detector is often more suitable for quantitative analysis of similar non-chromophoric compounds like menthol. nih.govekb.eg

Reversed-phase HPLC (RP-HPLC) is the most common approach. For related compounds like betamethasone (B1666872) valerate, separation is achieved on C8 or C18 columns (e.g., Discovery® C18, 4.6 × 250 mm, 5 µm). nih.govekb.eg The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govresearchgate.net For instance, a mobile phase of acetonitrile and water (80:20 v/v) has been used for estradiol (B170435) valerate on a phenyl column, while a methanol-water-tetrahydrofuran mixture (80:18:2, v/v) was used for derivatized menthol enantiomers on a C8 column. researchgate.netnih.gov To apply HPLC to this compound, derivatization with a fluorescent reagent could be employed to enhance detection sensitivity, a technique used for analyzing menthol enantiomers. nih.govresearchgate.net

Planar Chromatographic Applications

Thin-Layer Chromatography (TLC), a form of planar chromatography, serves as a simple and effective method for the qualitative analysis of terpene esters. researchgate.net Terpenoid esters can be separated on silica gel TLC plates. frontiersin.orgscielo.br A common mobile phase for resolving these compounds is a mixture of hexane, diethyl ether, and acetic acid (80:20:1, v/v/v). frontiersin.org

After development, visualization of the separated spots is necessary as compounds like this compound are not colored. This is achieved by spraying the plate with a derivatizing reagent followed by heating. researchgate.netnih.gov Reagents like p-anisaldehyde/sulfuric acid or a vanillin (B372448) solution are effective for this purpose. researchgate.netepfl.ch Terpene esters typically appear as grey-colored spots after derivatization with p-anisaldehyde/sulfuric acid, distinguishing them from other classes of terpenes which may produce different colors. researchgate.net

Spectroscopic Investigations for Structural Elucidation

Spectroscopy is crucial for the unambiguous confirmation of the this compound structure. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while FT-IR spectroscopy confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. nih.govmedchemexpress.com Certificates of analysis for Menthyl isovalerate confirm that its ¹H NMR spectrum is consistent with its structure. medchemexpress.com

Detailed spectral assignments have been reported for L-menthol (B7771125) and its various acyl derivatives, including Menthyl isovalerate. tandfonline.comresearchgate.net The ¹H NMR spectrum would show characteristic signals for the protons of the menthyl moiety (including the isopropyl and methyl groups) and the valerate chain. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, allowing for complete structural verification. nih.govresearchgate.net For comparison, the related compound methyl valerate shows ¹³C NMR shifts in CDCl₃ at approximately 174.2 ppm for the carbonyl carbon (C=O), 51.4 ppm for the methoxy (B1213986) carbon (-OCH₃), and various signals between 13.7 and 33.9 ppm for the alkyl chain carbons. nih.govchemicalbook.com The spectrum of this compound would show more complex signals corresponding to the cyclic menthyl group in addition to the valerate chain.

Fourier Transform Infrared (FT-IR) Spectroscopy in Derivative Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound, confirming its identity as an ester. The FT-IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. upi.edu

The most prominent feature in the FT-IR spectrum of an ester like this compound is the strong absorption band due to the carbonyl (C=O) group stretch, which typically appears in the region of 1750-1735 cm⁻¹. researchgate.net Additionally, characteristic C-O stretching vibrations are expected. The spectrum would also display strong absorption bands in the 2960-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the numerous methyl and methylene (B1212753) groups in both the menthyl and valerate portions of the molecule. upi.eduresearchgate.net The presence of these key bands provides clear evidence of the ester functionality and the aliphatic nature of the compound. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
~2960–2850C-H (Alkyl)StretchStrong
~1750–1735C=O (Ester)StretchStrong
~1470–1370C-H (Alkyl)BendMedium
~1250–1000C-O (Ester)StretchStrong

Mass Spectrometry for Fragmentation Pathway Analysis

Upon electron ionization (EI), the this compound molecular ion (M•+) is formed. The fragmentation of this ion is expected to follow several key pathways, including the McLafferty rearrangement, which is characteristic of esters with a γ-hydrogen. researchgate.netrsc.org In this process, a six-membered transition state leads to the cleavage of the Cα-Cβ bond and the formation of a neutral alkene and a new radical cation.

Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group, leading to the loss of the menthoxy group or the valeryl group. libretexts.org The stability of the resulting carbocations plays a crucial role in determining the relative abundance of these fragment ions. msu.edu The menthyl group itself can undergo characteristic fragmentation, typically involving the loss of alkyl groups from the cyclohexane (B81311) ring.

A comprehensive analysis of the mass spectrum of this compound would likely reveal a series of peaks corresponding to these fragmentation events. While specific experimental data for this compound is not detailed in the provided search results, the fragmentation pattern of the closely related methyl valerate has been studied extensively. researchgate.netrsc.orgresearcher.life These studies show major fragment ions resulting from McLafferty rearrangement and α-cleavage. rsc.org By analogy, we can predict the significant fragments for this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

m/z Value Proposed Fragment Ion Likely Fragmentation Pathway
240[C15H28O2]•+Molecular Ion (M•+)
157[C10H21O]•+Loss of the valeryl group (C5H7O)
138[C10H18]•+Loss of valeric acid from the molecular ion
101[C5H9O2]+Valeric acid fragment
83[C6H11]+Menthyl fragment after loss of a hydrogen
74[C3H6O2]•+McLafferty rearrangement product (from the valerate chain) researchgate.netrsc.org
57[C4H9]+Butyl cation from the valerate chain msu.edu
43[C3H7]+Propyl cation from the valerate chain msu.edu

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Determination

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. bruker.comjascoinc.com It measures the differential absorption of left and right circularly polarized infrared light by a molecule. bruker.com Since enantiomers exhibit opposite VCD signals, this technique provides a definitive method for establishing the absolute stereochemistry of a molecule like this compound, which has multiple chiral centers. researchgate.net

The determination of absolute configuration using VCD involves a comparative analysis of the experimental VCD spectrum of the molecule with the theoretical VCD spectra calculated for its possible stereoisomers. schrodinger.com This process requires a multi-step approach, beginning with a thorough conformational search for the molecule to identify all low-energy conformers. nih.gov Quantum chemical calculations, typically using Density Functional Theory (DFT), are then employed to compute the VCD and infrared (IR) spectra for each conformer. nih.govnih.gov The individual theoretical spectra are then Boltzmann-averaged to generate the final predicted spectrum for each enantiomer.

The absolute configuration is assigned by matching the experimental VCD spectrum with the calculated spectrum of one of the enantiomers. schrodinger.com The quality of the match is often assessed both visually and through quantitative measures like a similarity index. nih.gov It is crucial to consider factors such as solvent effects, as they can significantly influence the VCD spectrum through conformational changes and intermolecular interactions like hydrogen bonding. schrodinger.comnih.gov

For this compound, the VCD spectrum would be sensitive to the stereochemistry at each of the chiral centers in the menthyl moiety. By comparing the experimental spectrum with the theoretically predicted spectra for all possible diastereomers, the absolute configuration of a specific isomer can be unambiguously determined. This method is particularly valuable when traditional methods like X-ray crystallography are not feasible. nih.gov

Interactive Data Table: Steps for VCD Analysis of this compound

Step Description Key Considerations
1. Sample PreparationThe this compound sample is dissolved in a suitable solvent that is transparent in the IR region of interest.Deuterated solvents are often used to avoid overlapping solvent absorption bands. schrodinger.com
2. Experimental MeasurementThe VCD and IR spectra of the sample are recorded using a VCD spectrometer. jascoinc.comHigh sensitivity and stability of the instrument are crucial due to the weak nature of the VCD signal. jascoinc.com
3. Conformational SearchA computational search for all stable conformers of the this compound molecule is performed.This is essential for flexible molecules to ensure all significant conformations are included in the subsequent calculations. nih.gov
4. Quantum Chemical CalculationsThe VCD and IR spectra for each conformer of each possible enantiomer are calculated using methods like DFT. nih.govThe choice of functional and basis set can impact the accuracy of the predicted spectra.
5. Spectral AveragingThe calculated spectra for the individual conformers are Boltzmann-averaged based on their relative energies to produce a final theoretical spectrum for each enantiomer. nih.govThis provides a more realistic representation of the molecule's spectral properties in solution.
6. Comparison and AssignmentThe experimental VCD spectrum is compared with the final theoretical spectra of the possible enantiomers.A good match between the experimental and one of the theoretical spectra allows for the confident assignment of the absolute configuration. schrodinger.com

Theoretical and Computational Chemistry Studies of Menthyl Valerate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like menthyl valerate (B167501) at an electronic level. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energy levels, and electron distributions.

The structural flexibility of esters is a key determinant of their physical and chemical properties. Menthyl esters, including menthyl valerate, possess multiple rotatable bonds, leading to a complex conformational landscape with numerous potential energy minima.

Computational studies on related, simpler esters like methyl valerate provide insight into the behavior of the valerate chain. Quantum chemical calculations for methyl valerate have identified multiple energy minima, with the most stable conformers being characterized by specific dihedral angles of the alkyl chain. rsc.orgmdpi.com For instance, microwave spectroscopy combined with quantum chemical calculations for methyl valerate identified eleven energy minima for the anti-ester configuration alone. rsc.org The two most stable conformers were experimentally identified, and their rotational constants were determined with high accuracy. rsc.org The level of theory used in these calculations is critical; for example, the MP2/cc-pVDZ level of theory was successful in predicting rotational constants for a C₁ conformer where the MP2/6-311++G(d,p) level failed. rsc.org

Table 1: Comparison of Computational Methods for Ester Conformational Analysis

Computational Method Basis Set Key Findings for Related Esters
Density Functional Theory (DFT) 6-311++G** Used to calculate molecular geometries and electrostatic properties in gas phase and implicit solvent. scienceweb.uz
Møller-Plesset perturbation theory (MP2) 6-311++G(d,p) Predicted reasonable rotational constants for Cₛ conformers of methyl valerate. mdpi.com
Møller-Plesset perturbation theory (MP2) cc-pVDZ Successfully calculated reliable rotational constants for the C₁ conformer of methyl valerate. rsc.org

This table is generated based on findings from studies on related ester compounds.

The electronic structure of a molecule is fundamental to its reactivity. Photoelectron spectroscopy, supported by ab initio calculations, has been used to investigate the electronic structure of esters like methyl valerate. epj.orgau.dk These studies provide values for ionization energies, which correspond to the energy required to remove an electron from a specific molecular orbital.

For methyl valerate, the first adiabatic ionization energy has been experimentally determined to be 9.959 eV. epj.orgau.dk This value is associated with the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the non-bonding oxygen atom of the carbonyl group in esters. High-resolution photoabsorption spectra also reveal transitions to unoccupied orbitals, such as the HOMO to LUMO (Lowest Unoccupied Molecular Orbital) transition. epj.orgau.dk

Calculations using methods like Density Functional Theory (DFT) can predict ionization energies and characterize the nature of the molecular orbitals. For the molecular ion of methyl valerate, DFT calculations have been performed to understand its structure and subsequent fragmentation pathways in mass spectrometry. rsc.orgresearchgate.net The ionization energy for methyl valerate has been calculated using the M06-2X method, providing theoretical values that can be compared with experimental data. researchgate.net While specific data for this compound is less common, the electronic properties are expected to be dominated by the valerate ester functional group, with the menthyl group primarily introducing steric and minor electronic inductive effects.

Table 2: Experimental and Calculated Ionization Energies for Related Esters

Compound Method Adiabatic Ionization Energy (eV) Source
Methyl Valerate Photoelectron Spectroscopy 9.959 epj.orgau.dk
Methyl Butyrate Photoelectron Spectroscopy 9.977 epj.orgau.dk

This table presents data for closely related ester compounds to provide context for this compound.

Understanding the complex reaction mechanisms of molecules, such as their fragmentation in a mass spectrometer, can be achieved through automated reaction path exploration methods. The Global Reaction Route Mapping (GRRM) program, when combined with quantum chemical calculations, systematically discovers reaction pathways, including transition states (TSs) and intermediates (EQs). rsc.org

This approach has been successfully applied to study the McLafferty rearrangement of the methyl valerate molecular ion. rsc.orgresearcher.life The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen atom. The GRRM strategy, using methods like the anharmonic downward distortion following (ADDF), can trace reaction pathways from a starting minimum-energy structure. rsc.orgresearchmap.jp

For methyl valerate, GRRM calculations at the HF/STO-3G level, followed by reoptimization at the M06-2X/6-31+G(d) level, have mapped out the intricate steps of the keto-enol transformation and subsequent hydrogen transfer and bond cleavage. rsc.orgresearchmap.jp These calculations revealed the possibility of both stepwise and concerted mechanisms for the rearrangement, providing a detailed picture of the potential energy surface governing this unimolecular reaction. rsc.orgresearcher.life The study identified numerous equilibrium structures and transition states, illustrating the complexity of the reaction pathway that would be difficult to uncover manually. researchmap.jp

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer tools to study the behavior of this compound in more complex environments and its interactions with other molecules, particularly biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nuph.edu.ua This method is crucial in drug discovery and for understanding the molecular basis of a compound's biological activity. researchgate.netmdpi.com

For menthyl esters, docking simulations have been performed to predict their binding affinity and interaction patterns with biomolecular targets. scienceweb.uz In a study comparing (-)-menthol and its ester derivatives, including this compound, docking simulations were used to assess their interaction with protein targets. scienceweb.uz Such simulations calculate a binding energy or score, which estimates the stability of the ligand-receptor complex. The interactions are typically mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The results of these simulations can provide a qualitative and quantitative comparison of the potential biological activities of different ligands. scienceweb.uz For example, the visualization of the docked pose can reveal key amino acid residues in the binding pocket that interact with the ligand. mdpi-res.com

To gain a more dynamic understanding of how a ligand interacts with its environment or a binding partner, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and the stability of intermolecular interactions. rsc.orgresearchgate.net

For esters, MD simulations can reveal how solvation affects conformational profiles. rsc.org The interaction between a ligand and a receptor is not static; MD simulations can show the stability of the initial docked pose and reveal how hydrogen bonds and hydrophobic contacts evolve over the simulation time. researchgate.net The interaction energy between the ligand and the receptor can be calculated more accurately by considering the dynamic nature of the complex and the surrounding solvent molecules. acs.org These simulations can clarify the mechanistic basis for observed biological effects by modeling the stability of ligand-receptor complexes, which are often stabilized by a combination of hydrogen bonds and hydrophobic forces. researchgate.netresearchgate.net This approach provides a deeper mechanistic understanding that complements the static picture from molecular docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical and computational models that aim to establish a relationship between the chemical structure of a compound and its biological activity or a specific property. protoqsar.comwikipedia.org These models are founded on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determines its biological activity. protoqsar.com By quantifying structural features into numerical descriptors, QSAR employs statistical methods to create predictive algorithms. protoqsar.comwikipedia.org These predictive tools are valuable in chemistry and toxicology for estimating the properties of new or untested compounds, thereby reducing the need for extensive experimental testing and accelerating research. protoqsar.comfarmaciajournal.com

Development of Predictive Models for Molecular Properties

The development of a QSAR model is a systematic process that involves compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, and then using statistical techniques to build and validate a predictive model. protoqsar.comnih.gov The goal is to generate a robust model capable of accurately predicting the properties of compounds not used in the model's creation. nih.govmdpi.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can range from simple properties to complex quantum-chemical parameters:

Physicochemical Properties: These include parameters like the octanol/water partition coefficient (logP), water solubility (logS), molecular weight, and McGowan's characteristic volume (McVol). chemeo.comfoodb.ca

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Quantum-Chemical Descriptors: These are derived from computational chemistry calculations and can include properties like dipole moments, frontier orbital energies (HOMO/LUMO), and electrostatic potential. nih.govscienceweb.uz

A key application of QSAR is the prediction of toxicity. In a study on the toxicity of aliphatic esters against the protozoan Tetrahymena pyriformis, a QSAR model was developed to predict the concentration that inhibits 50% growth (IGC50). farmaciajournal.comresearchgate.net Methyl valerate was included in this dataset, and its biological activity was used to help build the predictive model. farmaciajournal.comresearchgate.net The models utilized 3D WHIM (Weighted Holistic Invariant Molecular) descriptors, which capture information about the molecule's size, shape, symmetry, and atom distribution. farmaciajournal.com

Selected Molecular Properties and Descriptors for this compound

Property/DescriptorValueSource
Molecular FormulaC15H28O2 nih.gov
Molecular Weight240.38 g/mol nih.gov
logP (Octanol/Water Partition Coefficient)5.1 foodb.ca
Water Solubility (logS)-4.9 foodb.ca
Polar Surface Area26.3 Ų foodb.ca
Rotatable Bond Count6 foodb.ca
McGowan's Characteristic Volume (McVol)2.13 cm³/mol chemeo.com

QSAR models are also developed to predict absorption, distribution, metabolism, and excretion (ADME) properties. For instance, models for predicting gastrointestinal absorption or skin permeability are crucial in the development of pharmaceuticals and cosmetics. researchgate.netljmu.ac.uk Such models often use descriptors like logP, hydrogen bonding capacity, and molecular size to predict a compound's ability to permeate biological membranes. ljmu.ac.uk While specific QSAR models for this compound's permeability are not detailed in the provided literature, models for related esters, such as menthyl isovalerate, have been developed to predict skin absorption based on properties like the maximum flux (Jmax), which is calculated from QSAR-derived coefficients. researchgate.net

Elucidation of Structural Determinants for Biological Effects

Beyond predicting properties, computational studies are instrumental in elucidating the specific structural features of a molecule that are responsible for its biological effects. nih.govresearchgate.net By analyzing a series of related compounds, researchers can identify the contributions of different functional groups or structural motifs to their activity. nih.govresearchgate.net

A computational study focusing on (-)-menthol and a series of its esters, including menthyl acetate, menthyl propionate, menthyl butyrate, this compound, and menthyl hexanoate, sought to establish a clear connection between their structural, electrostatic, and electronic characteristics and their potential biological effects. nih.govscienceweb.uz This research employed quantum chemical calculations at the Density Functional Theory (DFT) level to analyze the molecules' geometries and electrostatic properties. nih.govscienceweb.uz

To further probe potential biological actions, a computer-aided prediction of biological activity spectra (PASS) was performed. scienceweb.uz This analysis predicts the probability of a compound exhibiting various pharmacological effects. The results suggested that while menthol (B31143) itself showed the highest probability as a vasoprotective and antieczematic agent, the menthyl esters were predicted to be more effective as anti-inflammatory and antipyretic agents. scienceweb.uz This indicates that the ester functional group and the length of its alkyl chain are key structural determinants for these specific biological effects. scienceweb.uz

Predicted Biological Activity Spectra (Pa) for Menthol and Menthyl Esters

CompoundVasoprotective (Pa)Anti-inflammatory (Pa)Antipyretic (Pa)Antieczematic (Pa)
Menthol0.5730.3160.3140.518
Menthyl Acetate0.4350.3660.3950.398
Menthyl Propionate0.4020.3800.4070.368
Menthyl Butyrate0.3540.4050.3680.323
This compound0.3160.3870.3420.292
Menthyl Hexanoate0.2800.3700.3180.264

Data sourced from a PASS (Prediction of Activity Spectra for Substances) analysis. scienceweb.uz 'Pa' represents the probability of a compound being active for a given biological effect.

Furthermore, molecular docking simulations were used to investigate the interactions of these compounds with biologically relevant proteins, such as phospholipase A2, an enzyme involved in inflammation. scienceweb.uz Such simulations provide a molecular-level view of how the structural characteristics of the menthyl esters, including the valerate ester, allow them to fit into the active site of a protein target, offering a plausible explanation for their predicted bioactivity. nih.govscienceweb.uz

Pharmacological and Mechanistic Research on Menthyl Valerate Non Clinical Focus

Molecular Target Identification and Characterization Studies

The initial step in understanding the pharmacological profile of a compound like menthyl valerate (B167501) involves identifying its molecular targets. This process utilizes a variety of experimental and computational techniques to determine which proteins, such as receptors or ion channels, the compound interacts with.

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. giffordbioscience.com These assays typically involve incubating a target receptor with a labeled ligand (often radiolabeled) that is known to bind to it. A test compound, such as menthyl valerate, is then introduced to compete for binding with the labeled ligand. The degree to which the test compound displaces the labeled ligand provides a measure of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration required to inhibit 50% of the specific binding). giffordbioscience.commerckmillipore.com

While direct binding assay data for this compound is not extensively published, research on its constituent alcohol, l-menthol (B7771125), provides insight into potential targets. A broad binding assay screen using 0.1 mM l-menthol against 88 different ligands identified several potential molecular targets. nih.gov The results indicated that l-menthol could inhibit the binding of ligands to a range of receptors and transporters, suggesting a promiscuous binding profile at that concentration. nih.gov

Key findings from these assays on l-menthol suggest that related esters like this compound might interact with similar targets. For instance, studies on menthyl isovalerate, a closely related ester, suggest it may modulate GABAergic activity, pointing towards a potential interaction with GABA receptors. smolecule.com Furthermore, research on menthol (B31143) has shown it does not compete for the binding site of acetylcholine (B1216132) (ACh) on the α7-nicotinic acetylcholine receptor (nAChR), suggesting a non-competitive mode of inhibition. nih.gov

Table 1: Potential Molecular Targets for Menthyl Esters Based on L-Menthol Binding Assays This table is based on data for l-menthol and indicates potential areas of investigation for this compound.

Target Class Specific Target/Receptor Observed Effect of L-Menthol Reference
Transporter Dopamine Transporter Inhibition of [³H]-WIN35,428 binding nih.gov
Transporter GABA Transporter Inhibition of ligand binding nih.gov
Receptor GABA-A Receptor (Picrotoxin site) Inhibition of [³H]-EBOB binding nih.gov
Receptor Dopamine D4 Receptor Inhibition of ligand binding nih.gov
Receptor Adenosine (B11128) A2a Receptor Inhibition of ligand binding nih.gov
Receptor α2A-Adrenergic Receptor Inhibition of ligand binding nih.gov
Receptor α7-Nicotinic Acetylcholine Receptor Non-competitive inhibition nih.gov

Source: Adapted from Umezu, T. (2013) and Ashoor, A., et al. (2013).

Ion channels are critical for regulating cellular excitability and signaling. frontiersin.org The modulation of these channels is a key mechanism for many pharmacologically active compounds. numberanalytics.com Research has firmly established that the menthol moiety is a significant modulator of Transient Receptor Potential (TRP) channels, particularly TRPM8, the primary cold and menthol sensor in the body. nih.gov

TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. nih.govrcsb.org Studies using patch-clamp electrophysiology on cells expressing TRPM8 have shown that menthol and its stereoisomers can directly gate the channel, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and cell depolarization. frontiersin.orgfrontiersin.org The activation of TRPM8 by menthol occurs with an EC50 in the micromolar range. frontiersin.org Given that this compound is an ester of menthol, it is hypothesized to interact with TRPM8, potentially acting as a pro-drug that releases menthol or having modulatory activity itself.

Cryo-electron microscopy (cryo-EM) structures of TRPM8 suggest that the menthol-binding site is located within the voltage-sensor-like domain (VSLD), specifically in a cavity formed by the S1-S4 transmembrane helices. rcsb.orgfrontiersin.org Molecular docking and thermodynamic mutant cycle analysis have further probed these interactions, identifying key residues in the S3 and S4 helices that are crucial for menthol binding and channel activation. frontiersin.org

Beyond TRPM8, menthol has been shown to modulate other ion channels, including:

Voltage-Gated Sodium Channels (VGSCs): Menthol can inhibit VGSCs in cortical neurons, an action that occurs independently of TRP channels. frontiersin.org

TRPA1 Channels: Menthol can induce membrane depolarization by activating TRPA1 channels. frontiersin.org

The interaction of menthyl esters with these channels remains an active area of investigation.

In silico, or computational, methods are increasingly used to predict the biological targets of a compound, a process sometimes called "target fishing" or reverse docking. frontiersin.org These approaches leverage the three-dimensional structure of a small molecule (the ligand) to screen against a large database of protein structures, identifying potential binding partners based on docking scores and energy calculations. frontiersin.org

The primary in silico approaches include:

Reverse Docking: A given molecule, like this compound, is docked into the binding sites of numerous proteins from a structural database (e.g., the Protein Data Bank or PDB). Proteins with the most favorable binding energies are identified as potential targets. frontiersin.org

Pharmacophore Screening: This method uses the 3D arrangement of a molecule's essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to search for similar patterns in databases of known active ligands. A match suggests the query molecule might bind to the same target as the known ligand. frontiersin.org

Shape Screening: This technique compares the 3D shape of the query molecule to a library of known ligands to find shape-similar molecules, which may share common targets. frontiersin.org

For a compound like this compound, these methods could be used to screen for novel targets beyond the known interactions of its menthol component. For example, computational studies have been used to explore the binding of menthol to the human α4β2 nicotinic acetylcholine receptor and the TRPM8 channel, providing structural hypotheses for its mechanism of action that can be tested experimentally. frontiersin.orgnih.gov Such approaches are valuable for generating new hypotheses about a compound's molecular mechanism, identifying potential off-target effects, and exploring possibilities for drug repositioning. frontiersin.org

Cellular and Subcellular Mechanisms of Action

Following target identification, research proceeds to investigate how the interaction between the compound and its target(s) translates into a cellular response. This involves studying intracellular signaling cascades and the compound's ability to traverse cellular membranes.

Once a ligand binds to a receptor, it can trigger a cascade of intracellular events known as a signaling pathway. These pathways ultimately lead to a change in cell function. Investigating these pathways often involves using cell cultures (in vitro models) and measuring changes in the levels of second messengers (like cAMP or intracellular calcium) or the activity of key signaling proteins (like kinases). researchgate.net

For menthyl esters, research points to the modulation of several key pathways:

Liver X Receptor (LXR) Signaling: Menthyl isovalerate has been reported to penetrate target cells and modulate LXR, a nuclear receptor that plays a crucial role in regulating cholesterol and lipid metabolism. smolecule.com This suggests a potential role for this compound in metabolic regulation through this pathway.

G-Protein Coupled Receptor (GPCR) Pathways: Many of the potential receptors identified for menthol, such as adrenergic and adenosine receptors, are GPCRs. nih.gov Ligand binding to these receptors can activate or inhibit downstream effectors like adenylyl cyclase (modulating cAMP levels) or phospholipase C (leading to IP3 and DAG production, and subsequent calcium release). researchgate.net

MAPK/ERK Pathway: The activation of many cell surface receptors, including some GPCRs and receptor tyrosine kinases, can converge on the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.net This pathway is central to regulating cell proliferation, differentiation, and survival.

Table 2: Potentially Modulated Intracellular Signaling Pathways

Pathway Associated Receptor/Target Potential Downstream Effect Reference
LXR Signaling Liver X Receptor (LXR) Modulation of cholesterol/lipid balance smolecule.com
cAMP Signaling Adenosine A2a, α2A-Adrenergic Receptors Alteration of intracellular cAMP levels nih.govresearchgate.net
PI3K/Akt Pathway Various membrane receptors Regulation of cell survival and apoptosis researchgate.net
MAPK/ERK Pathway Various membrane receptors Regulation of gene expression, proliferation researchgate.net
Calcium Signaling TRPM8, other ion channels Changes in intracellular Ca²⁺ concentration frontiersin.orgnih.gov

Source: Adapted from multiple sources indicating general pathway functions and potential targets.

The ability of a compound to exert an intracellular effect is contingent on its ability to cross the cell membrane. The interaction with and permeation through the lipid bilayer is governed by the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and hydrogen bonding capacity. mdpi.com

This compound, as an ester of a lipophilic alcohol (menthol) and a fatty acid, is expected to be a relatively lipophilic compound. This property is a key determinant of its interaction with biological membranes like the stratum corneum of the skin or the plasma membrane of individual cells. mdpi.comnih.gov

In vitro permeation studies often use models like Franz diffusion cells with either synthetic membranes (e.g., Strat-M™) or excised biological tissue to quantify the rate and extent of a compound's diffusion. researchgate.netcore.ac.uk The permeation of a substance across a membrane can be described by Fick's first law of diffusion, where the flux is proportional to the concentration gradient and the partition coefficient of the compound between the vehicle and the membrane. mdpi.com

Computational studies, such as molecular dynamics simulations, provide a nanoscale view of these interactions. Simulations of menthol with a model phospholipid (POPC) bilayer show that it partitions strongly into the membrane. nih.gov These studies reveal the free energy profile of permeation and the preferred orientation of the molecule within the lipid environment, indicating that menthol aligns itself within the upper region of the lipid tails. nih.gov This partitioning into the membrane is a critical first step for interacting with membrane-embedded proteins like ion channels or for passive diffusion into the cytoplasm. nih.gov The valerate ester moiety would likely enhance the lipophilicity of the molecule compared to menthol alone, potentially increasing its rate of membrane permeation.

In Vivo Preclinical Model Studies for Mechanistic Insights

Animal Models for Elucidating Molecular and Cellular Mechanisms (Excluding Efficacy/Toxicity Outcomes)

Direct in vivo research delineating the specific molecular and cellular mechanisms of this compound is limited; however, studies on its active formulation, Validol, and its primary metabolite, menthol, provide significant insights. Animal models have been instrumental in exploring the neurological pathways affected by these compounds.

One proposed mechanism for this compound, particularly when administered sublingually as Validol, involves a reflex action originating from sensory nerve stimulation in the oral mucosa. This stimulation is thought to trigger the release of endogenous substances, such as endorphins and enkephalins, which play roles in pain regulation and vascular response.

A more deeply investigated molecular mechanism, primarily through studies on menthol, points to the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. In vivo studies using rat models of epilepsy, such as those induced by pentylenetetrazole or electrical kindling, have shown that menthol can suppress neuronal hyperexcitability. researchgate.netfrontiersin.org These anticonvulsive effects observed in live animal models are underpinned by actions at the cellular level. Research on cultured rat hippocampal neurons has revealed that menthol directly activates GABA-A receptors and enhances tonic GABAergic inhibition. researchgate.netfrontiersin.orgresearchgate.net This potentiation of GABAergic signaling provides a molecular basis for the compound's sedative properties. Notably, this action in hippocampal neurons appears to be independent of the TRPM8 receptor, a well-known cold-sensing channel also activated by menthol. researchgate.netresearchgate.net

Further research into related monoterpenoids supports the involvement of these pathways. For instance, isopulegol, an isomer of menthol, demonstrated antinociceptive effects in a rat model of paclitaxel-induced neuropathic pain through mechanisms that involve the activation of the GABAergic system and antagonism of NMDA receptors. mdpi.com

Animal ModelCompound TestedMechanistic InsightReference
Rat (Epilepsy Models: Pentylenetetrazole-induced, Electrical Kindling)MentholDemonstrated in vivo suppression of neuronal hyperexcitability. researchgate.netfrontiersin.org researchgate.netfrontiersin.org
Rat (Hippocampal Slices/Neurons)MentholEnhances tonic GABAergic inhibition through potentiation and direct activation of GABA-A receptors, independent of TRPM8 channels. researchgate.netresearchgate.net researchgate.netresearchgate.net
Rat (Neuropathic Pain Model)IsopulegolAntinociceptive action involves activation of the GABAergic pathway and antagonism of NMDA receptors. mdpi.com mdpi.com

Biotransformation and Metabolic Pathway Research in Non-Human Systems

The metabolic fate of this compound in non-human systems is understood to begin with a primary hydrolysis step, followed by extensive metabolism of its constituents.

Initial Hydrolysis As an ester, this compound is readily hydrolyzed by carboxylesterase enzymes found in the liver and other tissues. inchem.org This reaction cleaves the ester bond, yielding l-menthol and isovaleric acid as the primary metabolites. inchem.org This initial biotransformation is a common pathway for ester-containing compounds in mammalian systems. nih.gov

Metabolism of l-Menthol in Rats Following hydrolysis, the l-menthol moiety undergoes extensive phase I and phase II metabolism, which has been well-documented in rat models.

Phase I (Oxidation): In vivo studies using rats have shown that l-menthol is subject to oxidation by the cytochrome P450 (CYP450) enzyme system in liver microsomes. nih.govinchem.org Administration of l-menthol to rats leads to the induction of hepatic microsomal enzymes, specifically cytochrome P-450 and NADPH-cytochrome c reductase, indicating their involvement in its metabolism. nih.govredalyc.org This oxidative metabolism results in the formation of several metabolites that have been isolated from rat urine, including:

p-Menthane-3,8-diol nih.gov

p-Menthane-3,9-diol nih.gov

3,8-oxy-p-menthane-7-carboxylic acid nih.gov

3,8-dihydroxy-p-menthane-7-carboxylic acid nih.gov

Phase II (Conjugation): A principal metabolic route for l-menthol in rats is conjugation with glucuronic acid. inchem.orginchem.org This process, catalyzed by UDP-glucuronyltransferases, forms menthol glucuronide, a more water-soluble conjugate that is readily eliminated from the body via urine and feces. inchem.orginchem.org

The biotransformation of the isovaleric acid moiety would be expected to follow the known pathways for short-chain fatty acid metabolism.

Metabolic ProcessSystem/ModelKey EnzymesMetabolites ProducedReference
HydrolysisGeneral (Mammalian)Carboxylesterasesl-Menthol, Isovaleric acid inchem.org
Oxidation (of l-menthol)Rat Liver Microsomes, In Vivo (Rat)Cytochrome P450, NADPH-cytochrome c reductasep-Menthane-3,8-diol, p-Menthane-3,9-diol, various carboxylic acid derivatives nih.govinchem.orgredalyc.org
Conjugation (of l-menthol)In Vivo (Rat)UDP-glucuronyltransferasesMenthol glucuronide inchem.orginchem.org

Future Directions and Emerging Research Avenues for Menthyl Valerate

Rational Design and Synthesis of Novel Menthyl Valerate (B167501) Analogs with Tuned Specificity

The rational design and synthesis of novel analogs of menthyl valerate represent a promising avenue for creating compounds with enhanced or specific biological activities. This approach moves beyond traditional synthesis methods by employing a targeted strategy to modify the molecular structure for a desired effect.

One of the key strategies in the synthesis of menthyl ester derivatives is the use of menthol (B31143) as a chiral auxiliary. This has been effectively demonstrated in the enantiospecific synthesis of artificial glutamate (B1630785) analogs. In such processes, esterification with l-menthol (B7771125) allows for the separation of diastereomers, enabling the isolation of specific enantiomers with distinct biological activities. beilstein-journals.orgnih.gov This principle can be applied to generate a library of this compound analogs with varied stereochemistry to probe structure-activity relationships.

The synthesis of this compound itself can be achieved through methods such as the esterification of isovaleric acid with menthol or the hydromenthoxycarbonylation of isobutylene (B52900) with carbon monoxide and l-menthol. researchgate.netgoogle.com By modifying the valerate portion of the molecule, a diverse range of analogs can be created. For instance, introducing different functional groups or altering the carbon chain length of the valeric acid precursor could lead to analogs with tuned properties, such as altered solubility, stability, or affinity for specific biological targets. nih.gov

The design of these novel analogs is often guided by computational modeling to predict their potential interactions and properties before synthesis, thereby streamlining the discovery process. acs.org The overarching goal is to develop new this compound-based compounds with precisely tailored specificities for a variety of applications.

Advanced Spectroscopic and Microscopic Techniques in Mechanistic Research

To gain a deeper understanding of the mechanisms of action of this compound and its analogs, advanced spectroscopic and microscopic techniques are indispensable. These methods provide detailed insights into the molecular structure, intermolecular interactions, and behavior of these compounds in various environments.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for the structural elucidation of newly synthesized this compound derivatives. For example, 1H and 13C NMR have been used to establish the spatial structure of l-menthyl isovalerate. researchgate.net FTIR spectroscopy, along with mass spectrometry, has been employed to analyze the formation of menthol-based compounds, providing evidence of chemical reactions and the formation of ester bonds. annalsofrscb.roannalsofrscb.ro These techniques can be used to monitor reaction kinetics and characterize the products of synthesis. researchgate.net

While direct microscopic studies on this compound are not extensively documented, techniques such as Scanning Electron Microscopy (SEM) could be valuable. SEM can be used to study the surface morphology and porous structure of materials that might incorporate this compound, such as in formulations or delivery systems. researchgate.net This would be particularly relevant for understanding the physical properties of solid forms of this compound or its analogs.

The application of these advanced analytical methods will be crucial in elucidating the intricate details of how this compound and its derivatives interact at a molecular level, paving the way for a more comprehensive understanding of their functional roles.

Integrative Computational-Experimental Approaches for Structure-Function Elucidation

The synergy between computational modeling and experimental studies provides a powerful paradigm for elucidating the structure-function relationships of this compound and its analogs. This integrative approach allows for the prediction of molecular properties and biological activities, which can then be validated and refined through empirical testing.

Quantum mechanical and molecular docking studies have been successfully applied to investigate the structural, electrostatic, and electronic characteristics of menthol and its esters, including this compound. nih.govscienceweb.uz These computational methods can establish a plausible foundation for their bioactivity by modeling their interactions with biological targets. nih.govscienceweb.uz For instance, such studies can predict the binding affinity of different menthyl esters to specific proteins, offering insights into their potential mechanisms of action. scienceweb.uz

Experimental techniques can then be used to verify these computational predictions. For example, the electrochemical behavior of menthol has been studied both experimentally using techniques like cyclic voltammetry and computationally through methods such as Density Functional Theory (DFT). ijcce.ac.ir This dual approach provides a more robust understanding of the compound's properties. Similar integrated strategies can be applied to this compound to explore its reactivity and potential biological effects.

By combining computational modeling with experimental validation, researchers can more efficiently explore the vast chemical space of potential this compound analogs and gain deeper insights into how their structural features translate into specific functions.

Application of Omics Technologies in Understanding this compound Interactions

Omics technologies, including metabolomics, proteomics, and transcriptomics, offer a holistic view of the biological processes affected by a particular compound. nih.gov The application of these high-throughput techniques is an emerging research avenue for understanding the complex interactions of this compound within biological systems.

Metabolomics, the large-scale study of small molecules, can reveal changes in metabolic pathways in response to this compound exposure. For instance, a multi-omics analysis of Mentha haplocalyx, a source of menthol, in sheep revealed significant alterations in various metabolic pathways, including those related to amino acids and fatty acids. mdpi.com A similar approach could identify the metabolic fingerprint of this compound, providing clues about its biological impact. Notably, studies on other compounds have shown changes in the levels of metabolites structurally related to the valerate moiety, such as methyl-2-oxovalerate, suggesting that these pathways could be of interest. researchgate.net

Proteomics, the study of the entire set of proteins, can identify proteins that interact with this compound or whose expression levels are altered by it. nih.govnih.govmdpi.com This can help to pinpoint the molecular targets of this compound and unravel the signaling pathways it modulates. researchgate.net

While direct omics studies on this compound are still in their infancy, the application of these technologies holds great promise for providing a comprehensive, system-wide understanding of its biological interactions and effects. This knowledge will be instrumental in guiding the future development and application of this compound and its novel analogs.

Q & A

Q. What experimental parameters optimize the enzymatic synthesis of menthyl valerate?

Enzymatic synthesis of valerate esters (e.g., ethyl valerate) can be optimized using factorial design to evaluate temperature, biocatalyst concentration, and reactant molar ratios. For example, immobilized Thermomyces lanuginosus lipase (TLL) on polyhydroxybutyrate (PHB) achieved 92% conversion in heptane at 30.5°C, 234 rpm agitation, and 18% (m/v) biocatalyst loading . Solvent-free systems showed lower efficiency (13% conversion), emphasizing the role of solvent choice in reaction kinetics.

Q. How can conformational isomers of this compound be identified and validated?

Gas-phase structural analysis using molecular beam Fourier transform microwave spectroscopy (MB-FTMW) allows precise determination of rotational constants and conformer distributions. For structurally similar esters (e.g., methyl valerate), two dominant conformers—(a, a) with Cs symmetry and (g±, a) without symmetry—are typically observed. Validation requires comparing experimental data with computational models (e.g., DFT calculations) .

Q. What analytical methods confirm this compound purity and identity?

  • GC-MS : Quantifies esterification efficiency and detects byproducts (e.g., residual valeric acid).
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters).
  • NMR : Validates molecular structure via <sup>13</sup>C and <sup>1</sup>H spectral peaks (e.g., ester carbonyl at ~170 ppm) . Digital reference materials (e.g., ChemisTwin®) enable rapid NMR comparisons for quality control .

Advanced Research Questions

Q. How does this compound metabolism differ between in vitro and in vivo models?

Hydrolysis rates of menthyl esters vary by enzyme environment. In vitro studies using liver homogenates show ~75–85% hydrolysis of structurally related esters (e.g., menthyl propylene glycol carbonate) within 4 hours, whereas gastric/intestinal fluids hydrolyze <20% . In vivo, esterases in systemic circulation likely mediate faster breakdown, but species-specific differences (e.g., rodent vs. human microsomes) require validation .

Q. What neuropharmacological mechanisms underlie this compound’s effects on stress and anxiety?

Sodium valerate analogs modulate amygdala gene expression, reducing neuroinflammation and altering neurotransmission (e.g., GABAergic signaling). RNA sequencing in murine models reveals downregulation of pro-inflammatory cytokines (e.g., IL-1β) and upregulation of mitochondrial regulators (e.g., PGC-1α), suggesting multi-pathway interactions . Comparative studies with menthyl isovalerate (CAS 89-47-4) could clarify structure-activity relationships .

Q. How do solvent systems impact this compound stability during biocatalyst recycling?

Solvent polarity affects lipase immobilization efficiency. PHB-immobilized TLL retains ~86% activity after six reaction cycles in heptane due to hydrophobic support compatibility, whereas polar solvents (e.g., ethanol) may denature enzymes. Solvent-free systems exhibit rapid deactivation, highlighting the need for solvent-biocatalyst pairing studies .

Q. What contradictions exist in valerate ester toxicity assessments across regulatory frameworks?

EFSA’s evaluation of this compound (FL-no: 09.154) notes insufficient metabolism data for certain analogs (e.g., menthyl salicylate), leading to reliance on read-across approaches from JECFA studies. Discrepancies arise in hydrolysis rate assumptions (e.g., mandelic acid derivatives hydrolyze >80% in hepatic microsomes vs. <20% in gastric fluid) .

Methodological Recommendations

  • Experimental Design : Use factorial designs (e.g., 2<sup>k</sup> factorial) to optimize synthesis parameters .
  • Data Validation : Cross-validate structural data with MB-FTMW and computational modeling .
  • In Vivo Models : Prioritize RNA-seq for mechanistic studies in neurological applications .
  • Regulatory Compliance : Align toxicity assays with EFSA/JECFA guidelines for flavoring agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.